(2S)-2,6-Diamino-2-methylhexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

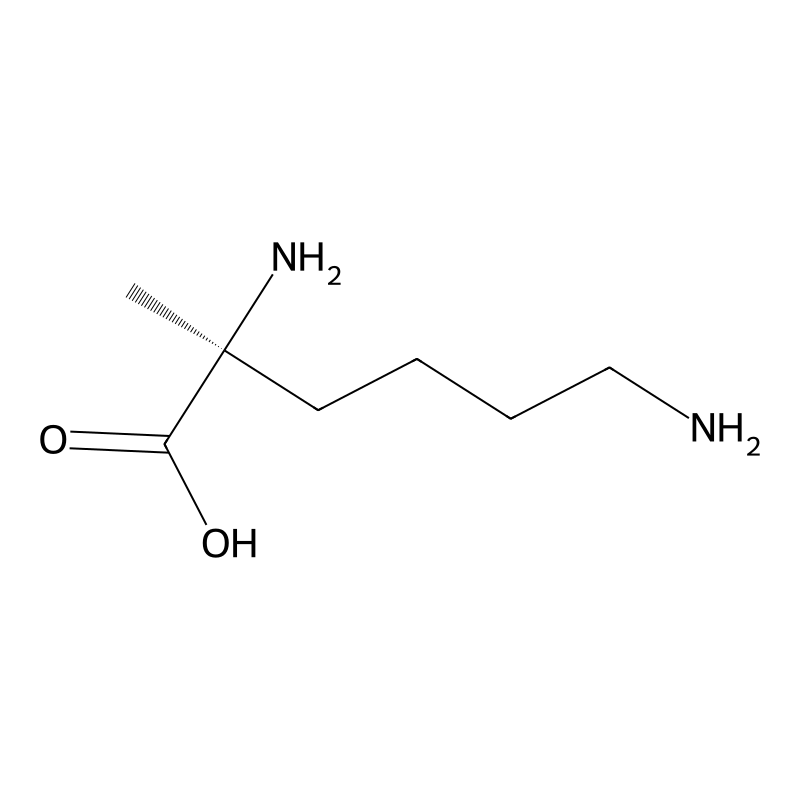

(2S)-2,6-Diamino-2-methylhexanoic acid, also known as L-2,6-diamino-2-methylhexanoic acid, is an organic compound with the molecular formula C7H16N2O2. This compound is a derivative of lysine, characterized by two amino groups and a carboxylic acid group. It plays a significant role in various biological processes and is utilized in both biochemical and industrial applications. The compound's structure allows it to participate in multiple

- Oxidation: The amino groups can be oxidized to form oxo derivatives using agents like potassium permanganate or hydrogen peroxide.

- Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur at the amino groups, allowing for the introduction of various functional groups through reagents like alkyl halides or acyl chlorides .

Common Reagents and ConditionsReaction Type Common Reagents Oxidation Potassium permanganate, Hydrogen peroxide Reduction Lithium aluminum hydride, Sodium borohydride Substitution Alkyl halides, Acyl chlorides

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide |

| Reduction | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Alkyl halides, Acyl chlorides |

The biological activity of (2S)-2,6-diamino-2-methylhexanoic acid is primarily linked to its role in protein synthesis and metabolic pathways. It interacts with various enzymes and receptors in biological systems. The amino groups facilitate hydrogen bonding and ionic interactions with target molecules, influencing their activity. Additionally, it is involved in the biosynthesis of proteins by being incorporated into peptide chains during translation .

Several synthesis methods for (2S)-2,6-diamino-2-methylhexanoic acid exist:

- Hydrogenation of 2,6-Diamino-2-methylhex-4-enoic Acid: This method uses a palladium catalyst under hydrogen gas in an aqueous solution at elevated temperatures and pressures.

- Fermentation: In industrial settings, specific bacterial strains can biosynthesize this compound through fermentation processes optimized for yield and purity. Post-fermentation steps include extraction and purification to obtain the final product .

(2S)-2,6-Diamino-2-methylhexanoic acid has diverse applications:

- Chemistry: Used as a building block in synthesizing complex organic molecules and polymers.

- Biology: Studied for its role in protein synthesis and metabolic pathways.

- Medicine: Investigated for potential therapeutic applications, including drug development.

- Industry: Employed in producing biodegradable plastics and environmentally friendly materials .

Research on (2S)-2,6-diamino-2-methylhexanoic acid has focused on its interactions with enzymes and receptors. Its amino groups can form critical interactions that influence various biological processes. Ongoing studies aim to elucidate its mechanisms of action further and explore its potential therapeutic benefits .

Several compounds share structural similarities with (2S)-2,6-diamino-2-methylhexanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Lysine | Contains one amino group and one carboxylic group | Essential amino acid involved in protein synthesis |

| 2-Amino-4-methylpentanoic acid | Similar backbone but fewer amino groups | Less complex than (2S)-2,6-diamino-2-methylhexanoic acid |

| 1-Amino-3-methylbutane | Contains one amino group | Simpler structure with fewer functional groups |

(2S)-2,6-Diamino-2-methylhexanoic acid is unique due to its dual amino functionality and its specific applications in biochemical research and industry .

Molecular Architecture

The compound features a chiral center at the C2 position (S-configuration), with amino groups at C2 and C6 and a methyl group at C2 (Fig. 1). Its IUPAC name is (2S)-2-amino-6-amino-2-methylhexanoic acid, and it shares structural homology with lysine but differs by the addition of a methyl group.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆N₂O₂ |

| Molecular Weight | 160.21 g/mol |

| CAS Registry Number | 104112-34-7 |

| LogP (Partition Coefficient) | -1.03 (calculated) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

Stereochemical Features

The (2S) configuration ensures compatibility with enzymatic systems that process L-amino acids, enabling interactions with lysine-specific receptors and transporters.

The most straightforward synthetic strategy involves the direct methylation of appropriately protected lysine derivatives at the alpha-carbon position. This approach utilizes the established principles of enolate chemistry to introduce the methyl substituent with stereocontrol [2] [3].

Enolate Formation and Alkylation

The methodology begins with the deprotonation of N-protected lysine derivatives using strong bases such as lithium diisopropylamide or sodium hydride. The resulting enolate anion undergoes nucleophilic substitution with methyl iodide under carefully controlled conditions [2] [3]. The reaction typically proceeds via an SN2 mechanism, requiring primary alkyl halides to minimize elimination pathways.

Key reaction parameters include temperature control (-78°C to 0°C), inert atmosphere maintenance, and appropriate solvent selection (tetrahydrofuran or dimethylformamide). The protecting groups on both amino functionalities must be carefully chosen to withstand the basic conditions while providing sufficient steric hindrance to control facial selectivity [4].

Limitations and Optimization

Despite its conceptual simplicity, direct alpha-methylation suffers from several limitations. The yields are typically moderate (25-40%), primarily due to competitive side reactions including elimination and over-alkylation . The stereoselectivity is also moderate, often requiring subsequent resolution or purification steps to obtain enantiomerically pure products.

Modified Strecker Synthesis

The Strecker synthesis represents a classical approach to amino acid preparation that can be adapted for the synthesis of (2S)-2,6-diamino-2-methylhexanoic acid through the use of appropriate ketone precursors [5] [6] [7].

Mechanistic Pathway

The modified Strecker approach begins with 2-methyl-5-oxohexanoic acid derivatives, which undergo condensation with ammonia in the presence of ammonium chloride to form the corresponding imine intermediate [5] [6]. Subsequent addition of potassium cyanide generates the alpha-amino nitrile, which is hydrolyzed under acidic conditions to yield the target amino acid.

The reaction proceeds through a well-established mechanism involving imine formation, nucleophilic cyanide addition, and nitrile hydrolysis [5] [7]. The stereochemical outcome depends on the facial selectivity of the cyanide addition step, which is typically non-selective, resulting in racemic products.

Practical Considerations

The Strecker synthesis offers several advantages, including mild reaction conditions, good scalability, and the use of readily available starting materials [6] [7]. However, the method requires careful handling of cyanide reagents and typically produces racemic mixtures that necessitate subsequent resolution. The yields are moderate to good (45-60%), making this approach suitable for laboratory-scale preparations.

Malonic Ester Synthesis Route

The malonic ester synthesis provides a versatile approach to amino acid preparation through the sequential alkylation and decarboxylation of malonic acid derivatives [8] [9] [10].

Synthetic Strategy

The methodology employs diethyl 2-methylmalonate as the starting material, which undergoes base-mediated alkylation with 1-bromo-4-aminobutane derivatives [8] [9]. The resulting disubstituted malonate is subjected to hydrolysis and thermal decarboxylation to provide the target amino acid framework.

The reaction sequence involves enolate formation using sodium ethoxide, SN2 alkylation with the appropriate alkyl halide, ester hydrolysis under acidic or basic conditions, and decarboxylation at elevated temperatures [8] [10]. The amino functionality requires appropriate protection throughout the synthetic sequence to prevent side reactions.

Advantages and Scalability

The malonic ester approach offers excellent scalability and consistently good yields (50-70%) [8] [9]. The methodology is particularly suitable for industrial applications due to its use of inexpensive starting materials and straightforward reaction conditions. However, the approach typically produces racemic products and requires multiple synthetic steps, including protection and deprotection sequences.

Reductive Amination Methodology

Reductive amination represents a mild and efficient approach to amino acid synthesis that has found extensive application in both laboratory and industrial settings [11] [12] [13].

Mechanistic Framework

The methodology begins with 2-methyl-6-oxohexanoic acid derivatives, which undergo condensation with ammonia to form the corresponding imine intermediate [11] [12]. The imine is subsequently reduced using either sodium borohydride or catalytic hydrogenation with palladium on carbon to yield the target amino acid.

The reaction can be conducted under either direct or indirect conditions, with the choice depending on the specific substrate and desired reaction profile [11] [12]. The stereochemical outcome is typically non-selective, resulting in racemic products that require subsequent resolution.

Optimization Parameters

Reductive amination offers several advantages, including mild reaction conditions, good functional group tolerance, and excellent yields (60-80%) [11] [13]. The methodology is particularly attractive for its environmental friendliness and reduced toxicity compared to traditional alkylation approaches. However, the synthesis of the required ketone precursors can be challenging and may limit the overall synthetic efficiency.

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis has emerged as a powerful tool for the enantioselective synthesis of quaternary amino acids, offering high stereoselectivity under mild conditions [14] [15] [16].

Chiral Catalyst Design

The methodology employs chiral quaternary ammonium salts derived from cinchona alkaloids or other privileged chiral scaffolds [14] [15] [17]. These catalysts facilitate the transfer of glycine-derived Schiff base substrates between aqueous and organic phases while imparting high levels of enantioselectivity to the alkylation process.

The catalytic cycle involves the formation of a tight ion pair between the chiral catalyst and the substrate enolate, followed by facial-selective alkylation with the appropriate electrophile [15] [16]. The stereochemical outcome depends on the specific catalyst structure and the nature of the substrate-catalyst interactions.

Synthetic Performance

Asymmetric phase-transfer catalysis offers exceptional enantioselectivity (>90% enantiomeric excess) and good to excellent yields (70-92%) [15] [16] [17]. The methodology is particularly attractive for its operational simplicity and the ability to achieve high stereoselectivity without the need for chiral auxiliaries or expensive metal catalysts. However, the cost of chiral catalysts and the requirement for specialized expertise may limit its widespread adoption.

Chiral Auxiliary Methods

The use of chiral auxiliaries represents a well-established approach to stereoselective amino acid synthesis, offering high levels of diastereoselectivity through the temporary attachment of chiral control elements [18] [19] [20].

Oxazolidinone-Based Approaches

Chiral oxazolidinones derived from natural amino acids serve as effective auxiliaries for the diastereoselective alkylation of glycine derivatives [18] [19]. The methodology involves the formation of an oxazolidinone derivative, followed by enolate generation and alkylation with the appropriate electrophiles.

The stereochemical outcome depends on the conformation of the enolate-auxiliary complex and the steric interactions between the auxiliary and the incoming electrophile [18] [20]. The method typically provides high diastereoselectivity (>95:5 diastereomeric ratio) and good yields (65-85%).

Auxiliary Removal and Product Isolation

The success of chiral auxiliary methods depends on the efficient removal of the auxiliary without compromising the stereochemical integrity of the product [18] [19]. This typically involves hydrolysis or reduction under carefully controlled conditions, followed by chromatographic separation to obtain the pure amino acid product.

Comparative Analysis and Selection Criteria

The selection of an appropriate synthetic methodology for (2S)-2,6-diamino-2-methylhexanoic acid depends on several factors, including the desired scale of synthesis, stereochemical requirements, available resources, and economic considerations.

| Method | Yield (%) | Selectivity | Scalability | Cost | Complexity |

|---|---|---|---|---|---|

| Direct Alpha-Methylation | 25-40 | Moderate | Limited | Low | Medium |

| Modified Strecker Synthesis | 45-60 | Racemic | Good | Medium | Medium |

| Malonic Ester Synthesis | 50-70 | Racemic | Excellent | Low | High |

| Reductive Amination | 60-80 | Racemic | Good | Medium | Medium |

| Asymmetric Phase-Transfer Catalysis | 70-92 | High ee (>90%) | Good | High | High |

| Chiral Auxiliary Method | 65-85 | High dr (>95:5) | Medium | High | High |

For large-scale industrial applications, the malonic ester synthesis offers the best combination of yield, scalability, and cost-effectiveness, despite requiring resolution of the racemic product [8] [9]. For applications requiring high enantiomeric purity, asymmetric phase-transfer catalysis or chiral auxiliary methods provide superior stereoselectivity, albeit at higher cost and complexity [14] [15] [16].